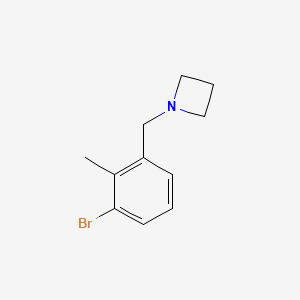

1-(3-Bromo-2-methylbenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

1-[(3-bromo-2-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14BrN/c1-9-10(4-2-5-11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |

InChI Key |

UWBOCYZUBFKGAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)CN2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Bromo 2 Methylbenzyl Azetidine and Analogous Azetidine Architectures

Diverse Strategies for Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring presents a unique synthetic challenge. Over the years, chemists have developed a variety of elegant and efficient methods to overcome this hurdle. These strategies can be broadly categorized into intramolecular cyclizations of acyclic precursors, cycloaddition reactions between two components, and the rearrangement of existing ring systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for azetidine synthesis, involving the formation of a carbon-nitrogen bond within a single molecule to close the four-membered ring. These methods often rely on the pre-functionalization of a linear substrate to facilitate the ring-closing event.

Reductive cyclization offers a direct route to the azetidine core from precursors containing both an imine or a reducible nitrogen functionality and a leaving group. One prominent example is the reductive cyclization of β-haloalkylimines. magtech.com.cn This approach involves the in-situ formation of an imine, which then undergoes reduction and subsequent intramolecular nucleophilic substitution to yield the azetidine ring.

A more recent advancement involves a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This method utilizes a heteroleptic copper complex under visible light irradiation to initiate a 4-exo-dig radical cyclization, affording highly functionalized azetidines with excellent regioselectivity. nih.gov The reaction proceeds smoothly for a range of ynamides, demonstrating broad substrate scope and functional group tolerance. nih.gov

Table 1: Reductive Cyclization for Azetidine Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| β-Haloalkylimine | Reductant (e.g., NaBH4) | Substituted Azetidine | Varies | magtech.com.cn |

| Iodoethyl-ynamide | [Cu(bcp)DPEphos]PF6, (i-Pr)2NEt, blue light | Exocyclic-unsaturated Azetidine | 59-63 | nih.gov |

The electrophilic cyclization of homoallylamines provides an effective pathway to 2-functionalized azetidines. A notable example is the iodocyclization of homoallylamines, which proceeds at room temperature to deliver 2-(iodomethyl)azetidine derivatives in high yields and with excellent stereoselectivity. rsc.orgrsc.org The reaction is typically induced by an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, in the presence of a base. The strategic choice of reaction conditions, particularly temperature, can influence the outcome, with higher temperatures sometimes favoring the formation of the isomeric 3-iodopyrrolidines through thermal rearrangement of the initially formed azetidine. rsc.orgrsc.org

Table 2: Iodocyclization of Homoallylamines for Azetidine Synthesis

| Homoallylamine Substrate | Reagents | Product | Yield (%) | Reference |

| N-Benzyl-1-phenylbut-3-en-1-amine | I2, NaHCO3 | cis-1-Benzyl-2-(iodomethyl)-4-phenylazetidine | 96 | researchgate.net |

| N-Tosyl-1-phenylbut-3-en-1-amine | I2, NaHCO3 | cis-2-(Iodomethyl)-1-tosyl-4-phenylazetidine | 85 | rsc.org |

Base-induced intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This method typically involves a γ-amino compound bearing a good leaving group, such as a halide or a sulfonate ester (mesylate or tosylate), at the terminal position. The addition of a base facilitates the deprotonation of the amine, which then acts as a nucleophile to displace the leaving group and form the four-membered ring. organic-chemistry.orgrsc.org For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a final one-pot mesylation followed by base-induced ring closure. organic-chemistry.org Similarly, the thermal isomerization of certain aziridines, formed from the base-promoted cyclization of dibromo amino esters, can lead to the formation of 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org

Table 3: Base-Induced Ring Closure for Azetidine Synthesis

| Precursor | Base | Product | Yield (%) | Reference |

| γ-Amino Mesylate | Strong Base (e.g., NaH) | Substituted Azetidine | High | frontiersin.org |

| Dibromo Amino Ester | Base (e.g., K2CO3) | 3-Bromoazetidine-3-carboxylate | Good | rsc.org |

Intermolecular Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

Intermolecular cycloaddition reactions, particularly the [2+2] photocycloaddition known as the aza Paternò-Büchi reaction, represent a highly atom-economical approach to the synthesis of azetidines. chemrxiv.orgrsc.orgrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. rsc.org While traditionally requiring UV light, recent advancements have led to the development of visible-light-mediated aza Paternò-Büchi reactions. springernature.comnih.govresearchgate.netresearchgate.net These methods often employ a photocatalyst, such as an iridium complex, to facilitate the reaction under milder conditions. springernature.comnih.gov A significant breakthrough has been the use of 2-isoxazoline-3-carboxylates as unique oxime substrates, which, upon triplet energy transfer from the photocatalyst, react with a wide array of alkenes to produce highly functionalized azetidines in excellent yields. springernature.comnih.govresearchgate.net More recently, the scope has been extended to acyclic oximes by matching the frontier molecular orbital energies of the alkene and oxime components. nih.govchemrxiv.org

Table 4: [2+2] Photocycloaddition for Azetidine Synthesis

| Imine Component | Alkene Component | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Isoxazoline-3-carboxylate | Styrene | Ir-photocatalyst, visible light | Functionalized Azetidine | up to 99 | springernature.com |

| 3-Aryl-2-isoxazoline | Indene | UV light | Functionalized Azetidine | 75 | rsc.org |

| Acyclic Oxime | Styrene | Ir-photocatalyst, visible light | Monocyclic Azetidine | Varies | nih.gov |

Ring Expansion Transformations from Aziridine (B145994) Precursors

Ring expansion of readily available aziridine precursors offers an alternative and powerful strategy for the synthesis of azetidine frameworks. This approach leverages the inherent ring strain of the three-membered aziridine ring to drive the formation of the less-strained four-membered azetidine.

A notable advancement in this area is the development of biocatalytic one-carbon ring expansion of aziridines. chemrxiv.orgnih.govnih.govresearchgate.net Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the reaction of aziridines with diazo compounds to furnish chiral azetidines with exceptional enantioselectivity (up to 99:1 er). nih.govnih.gov This biocatalytic approach overcomes the challenge of competing side reactions often observed with traditional chemical catalysts. nih.gov

In parallel, transition-metal catalysis has also been successfully employed for this transformation. Rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has been reported to produce valuable 2-vinyl azetidines. researchgate.netresearchgate.netnih.gov This method represents the first example of a ring expansion of aziridines enabled by vinyl carbenes and proceeds through the in-situ formation of an alkenyl aziridinium (B1262131) ylide intermediate. researchgate.netnih.gov

Table 5: Ring Expansion of Aziridines for Azetidine Synthesis

| Aziridine Substrate | Reagent/Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| N-Cbz-aziridine | Ethyl diazoacetate, P411-AzetS (Engineered Enzyme) | N-Cbz-azetidine-2-carboxylate | 75 (67 isolated) | 99:1 | chemrxiv.orgnih.gov |

| N-Sulfonylaziridine | Vinyl-N-triftosylhydrazone, Rh2(OAc)4 | 2-Vinyl Azetidine | Good | N/A | researchgate.netnih.gov |

Ring Contraction Methodologies from Larger Heterocyclic Systems (e.g., Pyrrolidinones)

One elegant approach to azetidine synthesis involves the ring contraction of more readily available five-membered heterocyclic systems, such as pyrrolidinones. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. chemicalbook.comchemicalbook.com This method provides access to α-carbonylated N-sulfonylazetidines. The reaction is typically initiated by the monobromination of an N-sulfonyl-2-pyrrolidinone derivative. chemicalbook.com The subsequent ring contraction is proposed to occur via nucleophilic addition to the activated amide carbonyl, leading to N-C(O) bond cleavage. This generates an intermediate with a γ-positioned amide anion and an α-bromocarbonyl group, which then undergoes intramolecular SN2 cyclization to form the azetidine ring. nsf.gov

A variety of nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the azetidine product in the presence of a base like potassium carbonate. chemicalbook.comchemicalbook.com

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material | Nucleophile | Base | Product | Reference |

|---|---|---|---|---|

| α-Bromo N-sulfonylpyrrolidinone | Methanol | K₂CO₃ | α-Methoxycarbonyl N-sulfonylazetidine | nsf.gov |

| α-Bromo N-sulfonylpyrrolidinone | Phenol | K₂CO₃ | α-Phenoxycarbonyl N-sulfonylazetidine | chemicalbook.com |

C-H Activation and Functionalization Strategies for Azetidine Synthesis

Direct C-H activation has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a particularly effective strategy. prepchem.comapolloscientific.co.uk This approach allows for the formation of the azetidine ring from acyclic amine precursors, often using a directing group to facilitate the C-H activation at the desired position. For instance, picolinamide (B142947) (PA) protected amines can undergo cyclization to form azetidines with relatively low catalyst loading and under convenient conditions. apolloscientific.co.uk This method highlights the potential of using typically inert C-H bonds as functional handles in organic synthesis.

Organometallic Coupling Reactions Enabling Azetidine Formation (e.g., Grignard Reagent Mediated Cyclization)

Organometallic reagents play a crucial role in several modern strategies for azetidine synthesis. One such method involves the intramolecular amination of organoboronates, which can produce azetidines, as well as other N-heterocycles like pyrrolidines and piperidines. acs.org Another approach utilizes the reaction of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents, such as Grignard reagents, in the presence of a copper catalyst to yield bis-functionalized azetidines. acs.org Furthermore, a titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents has been reported to produce spirocyclic NH-azetidines through a proposed Kulinkovich-type pathway. nsf.gov

Superbase-Induced Rearrangement Pathways

Rearrangement reactions, often facilitated by strong bases, provide another avenue for the synthesis of azetidines. The Stevens rearrangement, a prepchem.comacs.org-migration, can be employed for the one-carbon ring expansion of aziridines to azetidines. acs.org This transformation proceeds through the formation of an ammonium (B1175870) ylide intermediate. While traditionally challenging, recent advancements have demonstrated that this rearrangement can be highly enantioselective when catalyzed by engineered enzymes. acs.org This biocatalytic approach can override competing pathways, such as the cheletropic extrusion of olefins from aziridinium ylides, to favor the desired prepchem.comacs.org-Stevens rearrangement, thus affording chiral azetidines. acs.org

Methodologies for the Installation of the 3-Bromo-2-methylbenzyl Substituent

Once the azetidine core is formed, the next critical step is the installation of the desired substituent at the nitrogen atom. This section focuses on methods to introduce the 3-bromo-2-methylbenzyl group.

Alkylation Strategies Employing Substituted Benzyl (B1604629) Halides

A common and direct method for the N-functionalization of azetidine is through nucleophilic substitution (SN2) reaction with an appropriate electrophile. The nitrogen atom of the azetidine ring acts as a nucleophile, displacing a leaving group on the electrophile. For the synthesis of 1-(3-bromo-2-methylbenzyl)azetidine, this would involve the reaction of azetidine with a 3-bromo-2-methylbenzyl halide, such as 3-bromo-2-methylbenzyl bromide.

The reactivity in SN2 reactions is influenced by steric hindrance. Primary alkyl halides, like 3-bromo-2-methylbenzyl bromide, are generally good substrates for this type of reaction. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Table 2: Plausible Synthesis of this compound via Alkylation

| Azetidine Source | Electrophile | Base | Solvent | Product |

|---|

Formation and Reactivity of 3-Bromo-2-methylbenzyl Electrophilic Species

The key electrophile for the N-alkylation of azetidine is a derivative of 3-bromo-2-methylbenzyl alcohol where the hydroxyl group has been converted into a good leaving group. The synthesis of 3-bromo-2-methylbenzyl alcohol can be achieved from 3-amino-2-methylbenzyl alcohol via a Sandmeyer-type reaction using sodium nitrite, hydrobromic acid, and copper(I) bromide. prepchem.com

To enhance its electrophilicity, the benzylic alcohol can be converted into various reactive species. Common methods include:

Conversion to a Benzyl Halide: The alcohol can be treated with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to form the corresponding 3-bromo-2-methylbenzyl bromide or chloride. These benzyl halides are effective alkylating agents for amines.

Conversion to a Sulfonate Ester: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base (e.g., pyridine) to form a tosylate or mesylate ester. These are excellent leaving groups, making the benzylic carbon highly susceptible to nucleophilic attack by azetidine.

The reactivity of these electrophilic species follows the general principles of SN2 reactions, where less sterically hindered primary benzyl derivatives react readily with nucleophiles like azetidine.

Chemo-, Regio-, and Stereoselective Control in Azetidine Synthesis

The construction of substituted azetidines requires precise control over selectivity to ensure the desired arrangement of functional groups. acs.org Chemo-, regio-, and stereoselectivity are paramount in synthesizing complex molecules like this compound, where biological activity is often dependent on the exact three-dimensional structure.

The diastereoselective synthesis of azetidine derivatives is a critical aspect of creating specific stereoisomers. Various strategies have been developed to control the relative stereochemistry of substituents on the azetidine ring.

One notable method involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines. nih.gov This approach demonstrates high diastereoselectivity, with the cis isomer being the major product. nih.gov The relative stereochemistry of these iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Further functionalization can be achieved through the nucleophilic displacement of the iodine atom, allowing for the introduction of various substituents. nih.gov

Another powerful strategy is the [2+2] cycloaddition of imines with alkenes. For instance, the reaction of N-tosylimines with alkynyl ketones, catalyzed by a phosphine (B1218219) such as tributylphosphine (B147548) (Bu₃P), can lead to highly functionalized azetidines with predictable diastereoselectivity. organic-chemistry.org The choice of catalyst and reaction conditions can influence the outcome, sometimes favoring the formation of other heterocyclic systems like pyrrolines. organic-chemistry.org

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has also been described. acs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org The diastereoselectivity is influenced by the steric hindrance of the substituents, with trans products generally being favored. acs.org

| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|---|

| Iodine-mediated cyclization | Homoallyl amines | Iodine | Not specified | High for cis-isomer | Not specified |

| [2+2] Cycloaddition | Alkynyl ketones and N-tosylimines | Bu₃P | Toluene | Predictable diastereoselectivity | Moderate |

| Superbase-induced cyclization | Oxiranylmethyl-benzylamine derivatives | LiDA-KOR | THF | High for trans-isomer | Excellent |

The development of enantioselective methods for the synthesis of chiral azetidines is crucial for the preparation of optically active pharmaceutical compounds. These approaches often rely on the use of chiral catalysts or auxiliaries to induce asymmetry.

Phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. For example, the intramolecular C-C bond formation to produce spirocyclic azetidine oxindoles can be achieved with high enantioselectivity (up to 98% enantiomeric excess) using a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid. acs.org This method is applicable to a range of substrates with both electron-donating and electron-withdrawing groups on the oxindole (B195798) ring. acs.org

The use of chiral tert-butanesulfinamides as auxiliaries provides a general and scalable method for the synthesis of enantioenriched C2-substituted azetidines. acs.org This method involves the condensation of the auxiliary with a 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization to afford the azetidine with high diastereoselectivity, which translates to high enantioselectivity after cleavage of the auxiliary. acs.org

| Reaction Type | Catalyst/Auxiliary | Substrate Scope | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Chiral SF₅-containing cinchona alkaloid | Isatin-derived diazo compounds | up to 98% | High |

| Organocatalysis | Chiral organocatalyst | α-Chlorination of aldehydes | 84-92% | 22-32% overall |

| Chiral Auxiliary | Chiral tert-butanesulfinamide | Aryl, vinyl, allyl, alkyl substituted aldehydes | High | Good |

| Phase-Transfer Catalysis | Quinidine-based catalyst | 3,3-dinitroazetidine and α,β-unsaturated ketones | 90-95% | up to 99% |

Application of Green Chemistry Principles in Azetidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azetidines to develop more sustainable and environmentally friendly processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One key aspect of green chemistry is the choice of solvent. The use of water as a solvent in the synthesis of imidazole-based hybrids is an example of an eco-friendly approach. nih.gov Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. organic-chemistry.orgnih.gov For instance, a one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines can be efficiently carried out in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org

Catalysis plays a central role in green chemistry. The use of highly efficient and recyclable catalysts can minimize waste and improve atom economy. Photocatalysis, which utilizes light to drive chemical reactions, is a promising green technology. nih.govrsc.org For example, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides an atom-economical route to azetidines under mild conditions. nih.gov This method is characterized by operational simplicity and the use of a cheap and abundant metal catalyst. nih.gov

The development of computational models to predict reaction outcomes can also contribute to greener synthesis. thescience.dev By prescreening substrates and reaction conditions, chemists can avoid unnecessary experiments, saving time, resources, and reducing waste. thescience.dev

| Green Chemistry Approach | Specific Example in Azetidine Synthesis | Advantages |

|---|---|---|

| Alternative Solvents | Use of water as a solvent | Environmentally benign, readily available, non-toxic. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption. organic-chemistry.org |

| Catalysis | Photo-induced copper catalysis | Atom economical, mild reaction conditions, use of an inexpensive catalyst. nih.gov |

| Waste Reduction | Computational modeling for reaction prediction | Avoids trial-and-error, saves resources, minimizes waste. thescience.dev |

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of 1 3 Bromo 2 Methylbenzyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A comprehensive NMR analysis of 1-(3-Bromo-2-methylbenzyl)azetidine would involve a suite of experiments to establish its constitution and stereochemistry.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial framework for the structure. The ¹H NMR spectrum would reveal the number of distinct proton environments and their multiplicities, while the ¹³C NMR spectrum would indicate the number of unique carbon atoms.

To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are crucial. rsc.orgipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. rsc.orghmdb.ca For this compound, COSY would show correlations between the protons of the azetidine (B1206935) ring and between the aromatic protons on the benzyl (B1604629) group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). rsc.orgresearchgate.net It is instrumental in connecting the fragments identified by COSY and HSQC. For instance, HMBC would show correlations from the benzylic protons to the carbons of the aromatic ring and the azetidine ring, bridging these two key structural motifs.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. rsc.orgresearchgate.net For this compound, NOESY or ROESY could reveal spatial relationships between the protons of the benzyl group and the azetidine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ (α) | ~3.2 - 3.5 (t) | ~55 - 60 |

| Azetidine CH₂ (β) | ~2.1 - 2.4 (quint) | ~18 - 22 |

| Benzyl CH₂ | ~3.6 - 3.8 (s) | ~60 - 65 |

| Aromatic CH (C4) | ~7.3 - 7.5 (d) | ~130 - 133 |

| Aromatic CH (C5) | ~7.0 - 7.2 (t) | ~127 - 129 |

| Aromatic CH (C6) | ~7.1 - 7.3 (d) | ~128 - 130 |

| Aromatic C-Br | - | ~123 - 126 |

| Aromatic C-CH₃ | - | ~138 - 142 |

| Aromatic C-CH₂ | - | ~135 - 139 |

| Methyl CH₃ | ~2.3 - 2.5 (s) | ~18 - 22 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, t = triplet, quint = quintet, d = doublet.

While ¹H and ¹³C are the most common nuclei observed, NMR of other nuclei can provide further structural verification.

¹³C NMR: As mentioned, this is a standard technique for determining the carbon framework of a molecule.

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can be a valuable tool for characterizing nitrogen-containing compounds like azetidines. The chemical shift of the nitrogen atom in the azetidine ring would be indicative of its chemical environment. ipb.ptresearchgate.net For N-substituted azetidines, the ¹⁵N chemical shift is expected to be in a specific range that can confirm the presence and nature of the azetidine ring. ipb.pt

¹⁹F NMR: While not directly applicable to this compound, if a fluorine substituent were present, ¹⁹F NMR would be an extremely sensitive and informative technique for confirming its presence and location in the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent parts.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) stretch | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene (B151609) ring. |

| C-H (aliphatic) stretch | 2850 - 3000 | Stretching vibrations of C-H bonds in the azetidine and benzyl methyl groups. |

| C=C (aromatic) stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| C-N stretch | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond in the azetidine ring. |

| C-Br stretch | 500 - 600 | Stretching vibration of the carbon-bromine bond. |

The presence and position of these bands would provide strong evidence for the proposed structure. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₄BrN), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Chromatographic Methods for Purity Assessment and Isolation Optimization

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for optimizing their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods that would be employed for this compound.

While specific, published chromatograms for this compound are not available, the principles of its analysis can be described. In a typical HPLC analysis, the compound would be dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase would then be passed through the column, and the time it takes for the compound to elute (the retention time) would be measured by a detector. The purity of the sample would be determined by the presence of a single major peak, with the area of this peak corresponding to the compound's concentration.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. In this method, the compound is vaporized and passed through a capillary column. The retention time and the mass spectrum of the eluting compound provide a high degree of confidence in its identity and purity.

The optimization of the isolation of this compound would involve varying chromatographic conditions, such as the composition of the mobile phase in HPLC or the temperature program in GC, to achieve the best separation from any impurities or starting materials.

Illustrative Chromatographic Purity Analysis Data for this compound

| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Purity (%) |

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (70:30) | 5.8 | >98 |

| GC-MS | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Helium | 12.3 | >99 |

Note: This table presents typical, illustrative data for the chromatographic analysis of a compound like this compound and is not based on published experimental results for this specific molecule.

Mechanistic Investigations of Azetidine Ring Systems and Bromobenzyl Moiety Reactivity

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring is a cornerstone of its chemistry. Various methods exist, often relying on intramolecular cyclization reactions where the transition state and the inherent ring strain play pivotal roles.

The formation of an azetidine ring, such as the one in 1-(3-Bromo-2-methylbenzyl)azetidine, frequently proceeds through intramolecular nucleophilic substitution (S_N2) reactions. frontiersin.org In a common synthetic route, a γ-amino halide or a related substrate with a leaving group at the γ-position undergoes cyclization. The nitrogen atom acts as the nucleophile, attacking the carbon atom bearing the leaving group.

Computational studies and experimental evidence have provided insight into the transition states of these reactions. For instance, in the lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, calculations have been used to compare the energy of the transition states leading to either the azetidine or a competing pyrrolidine (B122466) product. frontiersin.org These studies show that the catalyst can significantly lower the energy of the transition state for azetidine formation, thereby controlling the regioselectivity of the reaction. frontiersin.org For a molecule like this compound, its formation from a precursor like N-(3-bromo-2-methylbenzyl)-3-chloropropan-1-amine would involve a transition state where the azetidine nitrogen attacks the γ-carbon, displacing the chloride. The geometry and energy of this transition state are critical in determining the reaction rate and feasibility.

The azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a double-edged sword; while it makes the ring susceptible to opening reactions, it can also be a driving force in its formation through specific synthetic strategies.

One such strategy is the ring contraction of larger, less strained rings. For example, α-carbonylated N-sulfonylazetidines can be synthesized via a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org Another advanced method involves the strain-release homologation of 1-azabicyclo[1.1.0]butane. The high ring strain associated with this bicyclic system enables its reaction with boronic esters and subsequent rearrangement to form highly substituted azetidines, driven by the cleavage of the central C-N bond to relieve strain. organic-chemistry.org

| Cyclic Amine | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Pyrrolidine | 5.4 rsc.org |

| Piperidine | ~0 researchgate.net |

Understanding Nucleophilic Substitution and Elimination Pathways (S_N1, S_N2, E1, E2) Relevant to Azetidine-Nitrogen and Benzyl-Bromide Linkages

The this compound molecule contains two primary sites for nucleophilic substitution: the benzylic carbon bonded to bromine and the carbons of the azetidine ring.

The formation of the N-benzyl bond itself is a nucleophilic substitution, where the secondary amine nitrogen of azetidine acts as a nucleophile, attacking the benzylic carbon of 3-bromo-2-methylbenzyl bromide and displacing the bromide ion. This reaction is typically an S_N2 process.

Reactions at the benzylic bromide are more complex. Primary benzylic halides are capable of reacting via both S_N1 and S_N2 pathways. ucalgary.caquora.com

S_N2 Pathway : As a primary halide, an S_N2 reaction is favored due to relatively low steric hindrance, involving a backside attack by a nucleophile. khanacademy.orgmasterorganicchemistry.com

S_N1 Pathway : Despite being a primary halide, the benzylic position can stabilize a carbocation intermediate through resonance with the benzene (B151609) ring, allowing for an S_N1 mechanism. quora.comvaia.com

Elimination reactions (E1 and E2) are generally less common for primary benzylic halides, especially when there is no competition from a strong, bulky base. ucalgary.ca

The substituents on the benzene ring of this compound have a significant impact on the preferred reaction pathway at the benzylic carbon.

2-Methyl Group : This is an electron-donating group (EDG) through induction and hyperconjugation. An EDG stabilizes the adjacent benzylic carbocation, thus increasing the rate of S_N1 reactions. youtube.com Sterically, the ortho-methyl group increases the hindrance around the benzylic carbon, which could slow down an S_N2 reaction.

3-Bromo Group : This is an electron-withdrawing group (EWG) through its inductive effect, but a weak deactivator in electrophilic aromatic substitution. In the context of benzylic reactions, its primary influence is an electron-withdrawing inductive effect from the meta position. This effect destabilizes the benzylic carbocation, which would disfavor the S_N1 pathway and potentially favor the S_N2 pathway.

The balance of these opposing electronic effects, along with the steric hindrance from the ortho-methyl group, determines the ultimate reaction selectivity.

| Substituent on Benzyl (B1604629) Ring | Electronic Effect | Influence on S_N1 Pathway | Influence on S_N2 Pathway |

| 2-Methyl | Electron-donating (inductive, hyperconjugation) | Stabilizes carbocation (Favors S_N1) | Increases steric hindrance (Disfavors S_N2) |

| 3-Bromo | Electron-withdrawing (inductive) | Destabilizes carbocation (Disfavors S_N1) | No significant electronic effect on transition state; may be favored by default if S_N1 is slowed. |

In an S_N1 reaction, the rate-limiting step is the formation of a carbocation. For this compound, the departure of the bromide ion would generate the 3-bromo-2-methylbenzyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the benzene ring at the ortho and para positions relative to the CH2 group. quora.com

In some cases involving β-aryl halides or related systems, a special type of bridged carbocation known as a phenonium ion can form. This occurs when the aromatic ring itself acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the leaving group to form a three-membered ring intermediate. researchgate.net While more common in 2-phenylethyl systems, the formation of phenonium-like intermediates has been proposed in other reactions involving benzylic systems, such as the homologation of electron-rich benzyl bromides. nih.gov For the 3-bromo-2-methylbenzyl system, the formation of a traditional phenonium ion is less likely as it is not a β-aryl system. However, the concept highlights the potential for neighboring group participation by the aromatic ring in stabilizing cationic intermediates.

Mechanisms of Azetidine Ring-Opening and Ring-Transformation Reactions

The strain within the four-membered azetidine ring makes it susceptible to ring-opening and ring-transformation reactions, often under acidic conditions. rsc.orgmagtech.com.cn

The general mechanism for acid-catalyzed ring-opening involves the protonation of the azetidine nitrogen. rsc.orgacs.org This makes the ring more electrophilic and activates it for nucleophilic attack. Cleavage of one of the C-N bonds follows, which relieves the ring strain and typically forms a carbocation intermediate. This carbocation is then trapped by a nucleophile. acs.org For an unsubstituted azetidine ring like the one in this compound, nucleophilic attack could occur at either of the two equivalent α-carbons. The regioselectivity of this process is highly dependent on the substituents present on the ring; for instance, azetidines with 2-aryl or other unsaturated groups tend to cleave the C-N bond adjacent to the substituent due to stabilization of the resulting intermediate. magtech.com.cn

Azetidines can also undergo ring-transformation reactions. A notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates into six-membered 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by ring-opening to form a carbocation intermediate, which is then trapped intramolecularly by the oxygen of the carbamate (B1207046) group. acs.org Although this compound itself is not a carbamate, this illustrates a potential pathway for transformation if the nitrogen were appropriately functionalized. Another reported decomposition pathway for certain N-substituted azetidines involves an acid-mediated intramolecular ring-opening via nucleophilic attack by a pendant amide group. nih.gov

Controlled Nucleophilic Ring-Opening Pathways

The ring-opening of azetidines is a synthetically valuable transformation that allows for the construction of functionalized acyclic amines. These reactions are often initiated by the quaternization of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. The regioselectivity of the ring-opening is a critical aspect, governed by both electronic and steric factors.

For N-benzylazetidinium salts, nucleophilic attack can occur at either of the N-adjacent carbons (the benzylic methylene (B1212753) group or the unsubstituted C4 position). The presence of the benzyl group can stabilize the transition state leading to cleavage of the N-C(benzyl) bond. However, the specific substitution pattern on the aromatic ring and the nature of the nucleophile can alter this preference.

In the context of this compound, upon formation of the corresponding azetidinium salt, the molecule is primed for nucleophilic ring-opening. The 3-bromo and 2-methyl substituents on the benzyl group exert both steric and electronic effects. The methyl group at the ortho position introduces steric hindrance around the benzylic carbon, potentially disfavoring a direct SN2 attack at this position. Conversely, the electron-withdrawing nature of the bromine atom can influence the electronic properties of the benzyl group.

Studies on related N-substituted azetidines have shown that the outcome of nucleophilic ring-opening can be finely tuned. For instance, acid-mediated intramolecular ring-opening has been observed in N-arylazetidines bearing a pendant amide group, highlighting the susceptibility of the strained ring to nucleophilic attack. nih.gov The stability of such compounds is influenced by the electronic properties of the aryl substituent, with electron-delocalizing groups enhancing stability. nih.gov

A generalized representation of nucleophilic ring-opening pathways for an N-benzylazetidinium salt is depicted below:

Figure 1: General pathways for nucleophilic ring-opening of an N-benzylazetidinium salt.

The table below summarizes the general regioselectivity observed in the ring-opening of asymmetrically substituted azetidinium ions with various nucleophiles, providing a basis for predicting the behavior of 1-(3-bromo-2-methylbenzyl)azetidinium ions.

| Nucleophile | Predominant Site of Attack | Resulting Product Type | Reference |

| Azide (N₃⁻) | Less substituted carbon | γ-Azido amine | nih.gov |

| Cyanide (CN⁻) | Benzylic carbon | α-Amino nitrile | nih.gov |

| Thiophenoxide (PhS⁻) | Less substituted carbon | γ-Thioether amine | nih.gov |

| Methoxide (MeO⁻) | Benzylic carbon | γ-Amino ether | nih.gov |

This table is a generalized representation based on studies of various N-benzylazetidinium salts and serves as a predictive tool for the reactivity of this compound.

Rearrangement Mechanisms Leading to Alternative Heterocyclic Architectures

Beyond simple ring-opening, azetidinium salts can undergo rearrangement reactions to form other heterocyclic systems. These transformations often proceed through the formation of reactive intermediates such as ylides, followed by intramolecular rearrangements. The Stevens and Sommelet-Hauser rearrangements are classic examples of such processes involving quaternary ammonium (B1175870) salts. sci-hub.st

The Stevens rearrangement typically involves the migration of a group from the nitrogen atom to an adjacent carbanion, formed by deprotonation of a carbon alpha to the nitrogen. For an N-benzylazetidinium salt, this could lead to the formation of a substituted pyrrolidine. The Sommelet-Hauser rearrangement, on the other hand, involves the deprotonation of a benzylic methyl group (if present) and subsequent nih.govwiley-vch.de-sigmatropic rearrangement, leading to an ortho-substituted benzylamine (B48309) derivative.

In the case of this compound, the presence of the 2-methyl group on the benzyl ring provides a site for potential Sommelet-Hauser-type rearrangements upon formation of the azetidinium ylide. Deprotonation of the 2-methyl group could initiate a cascade leading to the formation of a novel, larger heterocyclic ring system.

Furthermore, computational studies on related systems have provided insights into the energetics of various rearrangement pathways. nih.gov These studies suggest that the feasibility of a particular rearrangement is highly dependent on the stability of the intermediates and transition states, which are in turn influenced by the substituents on both the azetidine ring and the N-benzyl group.

The potential rearrangement pathways for an N-benzylazetidinium ylide are illustrated below:

Figure 2: Potential rearrangement pathways for an N-benzylazetidinium ylide.

The following table outlines potential heterocyclic architectures that could arise from rearrangements of azetidine-derived intermediates, based on known rearrangement reactions of quaternary ammonium salts.

| Rearrangement Type | Key Intermediate | Potential Product from this compound | Reference |

| Stevens Rearrangement | Azetidinium ylide | Substituted pyrrolidine | sci-hub.st |

| Sommelet-Hauser Rearrangement | Benzylic ylide | Ortho-substituted benzylamine derivative | sci-hub.st |

| Ring Expansion | Aziridinium (B1262131) ion intermediate | Substituted piperidine | rsc.org |

This table presents hypothetical rearrangement products for this compound based on established rearrangement mechanisms.

Computational and Theoretical Chemistry Studies on 1 3 Bromo 2 Methylbenzyl Azetidine and Analogues

Quantum Chemical Calculations for Electronic Structure and Stability Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent stability of 1-(3-bromo-2-methylbenzyl)azetidine. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity.

Detailed research findings from these calculations can reveal crucial information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

Molecular electrostatic potential (MEP) mapping is another significant output of quantum chemical calculations. The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the azetidine (B1206935) ring and the bromine atom, indicating their nucleophilic character. In contrast, the hydrogen atoms of the benzyl (B1604629) and azetidine rings would exhibit positive potential.

Table 1: Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Kinetic stability and reactivity |

| Dipole Moment | 2.1 D | Molecular polarity |

| Total Energy | -3245 Hartree | Thermodynamic stability |

| Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific calculations. |

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. ajrconline.org For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional structure through geometry optimization. researchgate.net

This process involves finding the minimum energy conformation of the molecule, which corresponds to the most likely arrangement of its atoms in the gas phase. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the steric and electronic effects of the 3-bromo-2-methylbenzyl substituent on the azetidine ring.

Furthermore, DFT calculations yield accurate total electronic energies, which can be used to compare the relative stabilities of different isomers or conformers of the molecule. For instance, the rotational barrier around the C-N bond connecting the benzyl group to the azetidine ring can be calculated to understand the conformational flexibility of the molecule.

Table 2: Illustrative Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-N (azetidine) | 1.47 Å |

| Bond Length | N-CH₂ (benzyl) | 1.46 Å |

| Bond Angle | C-N-C (azetidine) | 88.5° |

| Bond Angle | C-C-Br | 120.2° |

| Dihedral Angle | C-C-N-C | 175° |

| Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target.

By simulating the motion of the molecule over nanoseconds or even microseconds, researchers can identify the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or enzyme. The strained four-membered azetidine ring can influence the conformational preferences of the molecule, and MD simulations can reveal how this strain is accommodated. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions. For example, the interaction of this compound with water molecules in an aqueous solution can be simulated to understand its solvation properties. Similarly, its interaction with other molecules, such as in a crystal lattice or a biological system, can be modeled to predict binding affinities and modes of interaction.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. researchgate.net

These predicted shifts can then be compared with experimental NMR data to confirm the molecular structure. Discrepancies between predicted and experimental values can point to specific structural features or conformational effects that were not initially considered. Recent advances in machine learning have also led to the development of highly accurate NMR prediction tools that can complement quantum chemical calculations. mdpi.com

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Benzyl CH₂ | 3.65 | 3.62 |

| Azetidine CH₂ (α to N) | 3.20 | 3.18 |

| Azetidine CH (β to N) | 2.55 | 2.53 |

| Methyl CH₃ | 2.40 | 2.38 |

| Aromatic H | 7.10 - 7.50 | 7.08 - 7.45 |

| Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific calculations and experimental measurements. |

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical analysis can provide a detailed understanding of the reaction pathways, intermediates, and transition states involved.

Determination of Activation Barriers and Exploration of Reaction Pathways

The synthesis of azetidines can be challenging due to the strain of the four-membered ring. acs.orgrsc.org Theoretical calculations can be used to explore different synthetic routes and identify the most energetically favorable pathway. For example, in a nucleophilic substitution reaction to form the azetidine ring, DFT calculations can be used to model the reaction coordinate and locate the transition state.

The energy of the transition state relative to the reactants gives the activation energy, which is a measure of the kinetic barrier of the reaction. By comparing the activation energies of competing pathways, chemists can predict which reaction is more likely to occur and under what conditions. acs.org For instance, the formation of byproducts can be understood by calculating the activation barriers for alternative reaction channels.

Validation of Experimental Observations Through Computational Models

Computational models can be used to validate and rationalize experimental findings. For example, if a particular isomer of this compound is preferentially formed in a reaction, computational analysis of the transition state energies can explain this selectivity. Steric and electronic factors that control the stereochemistry of a reaction can be quantified through these models.

Furthermore, unexpected reaction outcomes can be investigated using theoretical methods. In the synthesis of some azetidines, rearrangements have been observed. acs.org Computational modeling can uncover the intricate mechanistic details of such rearrangements, providing a rational basis for the experimental observations and guiding future synthetic efforts.

Reactivity and Transformational Chemistry of 1 3 Bromo 2 Methylbenzyl Azetidine

Chemical Transformations at the Azetidine (B1206935) Nitrogen Center

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a nucleophilic and basic center, susceptible to a variety of chemical transformations.

The nitrogen atom of 1-(3-bromo-2-methylbenzyl)azetidine can readily undergo N-alkylation when treated with alkyl halides. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile, displacing a halide from the alkylating agent. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents generally favoring the transformation.

Similarly, N-acylation can be achieved by reacting the parent azetidine with acylating agents such as acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct. The resulting N-acylazetidines are important intermediates in organic synthesis.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Azetidines

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylazetidinium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylazetidine |

| N-Acylation | Anhydride (e.g., (CH₃CO)₂O) | N-Acylazetidine |

The azetidine nitrogen can be quaternized by reaction with an excess of a suitable alkylating agent, such as methyl iodide. This reaction leads to the formation of a quaternary azetidinium salt, which carries a positive charge on the nitrogen atom. The formation of this salt significantly alters the chemical properties of the molecule, rendering the azetidine ring more susceptible to nucleophilic attack and ring-opening reactions.

Reactions Involving the Azetidine Ring System

The inherent ring strain of the azetidine ring makes it a reactive moiety, particularly when activated by appropriate functional groups.

While direct nucleophilic substitution on an unsubstituted azetidine ring is challenging, the presence of a leaving group, such as a bromine atom at the C-3 position, would render this carbon susceptible to nucleophilic attack. In a hypothetical 3-bromo-1-(3-bromo-2-methylbenzyl)azetidine, various nucleophiles could displace the bromide ion. De Kimpe and co-workers have demonstrated the synthetic potential of 3-bromo-substituted azetidines by reacting them with a variety of nucleophiles to form C-3 substituted azetidines rsc.org. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the carbon atom is chiral.

Table 2: Examples of Nucleophilic Substitution on 3-Bromoazetidines rsc.org

| Nucleophile | Product |

| Potassium Cyanide | 3-Cyanoazetidine |

| Potassium Thiocyanate | 3-Thiocyanatoazetidine |

| Sodium Azide | 3-Azidoazetidine |

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of azetidine rings. While examples involving 3-bromoazetidines are not abundant in the literature, the reactivity of analogous 3-iodoazetidines in Hiyama cross-coupling reactions has been reported arkat-usa.orgmdpi.com. This suggests that a 3-bromoazetidine derivative could similarly participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

A study on the palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine with various arylsilanes demonstrated the feasibility of forming 3-arylazetidines in moderate to good yields arkat-usa.orgmdpi.com. This provides a strong precedent for the potential of 3-bromo-1-(3-bromo-2-methylbenzyl)azetidine to undergo similar transformations.

Reactivity of the 3-Bromo-2-methylbenzyl Moiety

The 3-bromo-2-methylbenzyl portion of the molecule offers a versatile platform for a wide range of chemical transformations, primarily centered around the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are particularly well-suited for modifying this part of the molecule.

The Suzuki-Miyaura coupling, for instance, would allow for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. A relevant study describes the Suzuki coupling of a derivative of 3-bromo-2-methylbenzyl alcohol, highlighting the feasibility of such a reaction on this specific moiety.

Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, the Buchwald-Hartwig amination with amines, the Heck coupling with alkenes, and the Stille coupling with organostannanes, could also be employed to introduce a variety of functional groups at the 3-position of the benzyl (B1604629) ring. Furthermore, cyanation of the aryl bromide can be achieved using various cyanide sources and a suitable catalyst.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of the 3-Bromo-2-methylbenzyl Moiety

| Reaction Name | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | C-C |

| Sonogashira | Terminal alkyne | C-C (alkyne) |

| Buchwald-Hartwig | Amine | C-N |

| Heck | Alkene | C-C (alkene) |

| Stille | Organostannane | C-C |

| Cyanation | Cyanide source | C-CN |

In addition to palladium-catalyzed reactions, the bromine atom can be replaced through other transformations such as lithiation followed by quenching with an electrophile, or nucleophilic aromatic substitution under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. Generally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the phenyl ring is not activated by any strong electron-withdrawing substituents. The methyl group is weakly electron-donating, and the azetidinomethyl group has no significant electron-withdrawing effect on the ring through resonance. Consequently, the aryl bromide in this compound is considered unactivated, making it generally unreactive towards traditional SNAr reactions under standard conditions. wikipedia.orguomustansiriyah.edu.iq Direct displacement of the bromide by common nucleophiles like alkoxides, amines, or cyanides is not expected to proceed efficiently.

However, nucleophilic aromatic substitution on unactivated aryl halides can sometimes be achieved under forcing conditions, such as high temperatures and pressures, or through the use of highly reactive nucleophiles or specialized catalytic systems. For instance, transition metal catalysis can facilitate the SNAr of unactivated aryl chlorides. rsc.org While direct experimental data for this compound is not available, it is plausible that under such catalyzed conditions, some degree of substitution could be achieved. The reaction rate for SNAr with different halogens typically follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org

Table 1: Predicted Feasibility of SNAr Reactions with this compound

| Nucleophile | Typical Conditions | Expected Outcome |

|---|---|---|

| Sodium methoxide | Methanol, 80°C | No significant reaction |

| Ammonia | High temperature, pressure | Very low to no conversion |

| Morpholine | 1-Octanol, 180°C, Ru(II) catalyst | Possible, but likely slow conversion rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Aryl Bromide Position

The aryl bromide moiety in this compound is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds and are generally tolerant of a wide range of functional groups. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The aryl bromide of this compound is expected to readily participate in Suzuki-Miyaura couplings with various aryl, heteroaryl, vinyl, and alkyl boronic acids to form biaryl and other coupled products. A wide range of palladium catalysts, ligands, and bases can be employed to achieve high yields. dergipark.org.triiste.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov this compound can be expected to react with a variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, in the presence of a palladium catalyst and a base to yield the corresponding substituted alkenes. libretexts.org The reaction is a versatile method for the vinylation of aryl halides.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The aryl bromide of this compound would be a suitable substrate for Sonogashira coupling with a wide range of terminal alkynes, providing access to a variety of arylalkyne derivatives.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100°C |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120°C |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60°C |

Side-Chain Reactions at the Benzylic Carbon (e.g., Radical Reactions, Homologation via C-C bond insertion)

The benzylic position—the carbon atom adjacent to the phenyl ring—in this compound is activated and susceptible to a variety of reactions. This enhanced reactivity is due to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as radicals or carbocations through resonance. chemistrysteps.comlibretexts.org

Radical Reactions: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them prone to homolytic cleavage. libretexts.org A common reaction that exploits this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). chemistrysteps.commasterorganicchemistry.com This reaction would be expected to replace one of the benzylic hydrogens in this compound with a bromine atom, yielding 1-(bromo(3-bromo-2-methylphenyl)methyl)azetidine. This product could then serve as a precursor for further nucleophilic substitution or elimination reactions. khanacademy.org

Homologation via C-C Bond Insertion: Homologation refers to a reaction that extends a carbon chain by one or more carbon atoms. Recent advances in synthetic methodology have enabled the formal insertion of diazo compounds into the C(sp²)-C(sp³) bond of benzyl bromides, a process that proceeds through the intermediacy of a phenonium ion. researchgate.netresearchgate.net While this compound does not possess a benzylic leaving group, it could potentially be converted to a suitable precursor via the radical bromination described above. The resulting benzylic bromide could then, in principle, undergo a homologation reaction to insert a carbon atom between the phenyl ring and the benzylic carbon, leading to a more complex molecular scaffold.

Table 3: Potential Side-Chain Reactions and Products

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 1-(Bromo(3-bromo-2-methylphenyl)methyl)azetidine |

| Homologation* | Ethyl diazoacetate, Lewis acid | 1-(1-(3-Bromo-2-methylphenyl)-2-ethoxy-2-oxoethyl)azetidine |

\Requires prior conversion to a benzylic bromide.*

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel and Efficient Synthetic Routes to Substituted Azetidines

While classical methods for azetidine (B1206935) synthesis, such as the intramolecular cyclization of 1,3-amino alcohols or haloamines, are established, the development of more efficient and versatile routes is a key area of future research. researchgate.netfrontiersin.orgacs.org For a compound like 1-(3-Bromo-2-methylbenzyl)azetidine, future synthetic strategies will likely focus on improving atom economy, functional group tolerance, and stereoselectivity.

Promising modern synthetic methods that could be adapted for this target compound include:

Palladium-catalyzed intramolecular C-H amination: This approach allows for the direct formation of the azetidine ring from readily available amine precursors, avoiding the need for pre-functionalized starting materials. rsc.orgorganic-chemistry.org

Ring expansion of aziridines: The conversion of 2-(halomethyl)aziridines into azetidines offers a pathway to differently substituted products. researchgate.net For instance, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org

[3+1] Cycloaddition Reactions: Lewis acid-catalyzed reactions between cyclopropane 1,1-diesters and aromatic amines, followed by an iodite-catalyzed C-N bond formation, provide a novel route to biologically relevant azetidines. organic-chemistry.org Similarly, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents another emerging [3+1] strategy. nih.gov

Strain-Release Homologation: The use of highly strained intermediates like azabicyclo[1.1.0]butanes (ABBs) in reactions with nucleophiles allows for the divergent synthesis of diversely substituted azetidines. rsc.orgacs.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Intramolecular C-H Amination | Direct C-N bond formation, high atom economy. rsc.org | Could simplify the synthesis from linear amine precursors. |

| Ring Expansion of Aziridines | Utilizes readily available aziridine (B145994) precursors. researchgate.net | Offers an alternative pathway to access the azetidine core. |

| [3+1] Cycloaddition | Constructs the four-membered ring from two components. organic-chemistry.orgnih.gov | Allows for modular assembly and diversification. |

| Strain-Release Homologation | Highly versatile for creating 3,3-disubstituted azetidines. rsc.orgacs.org | Enables access to complex derivatives for further research. |

Exploration of Organocatalytic and Biocatalytic Approaches for Azetidine Synthesis

The demand for enantiomerically pure compounds in various fields necessitates the development of asymmetric synthetic methods. Organocatalysis and biocatalysis are at the forefront of this endeavor, offering sustainable and highly selective routes to chiral molecules.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. For example, L-proline has been used to catalyze the condensation of aldehydes and anilines, a key step in forming optically pure 1,2,3-trisubstituted azetidines. rsc.org Another approach involves the enantioselective α-chlorination of aldehydes, which leads to a common intermediate for producing both C2-functionalized aziridines and azetidines with high enantiomeric excess (84–92% ee). nih.gov These methods could be investigated to produce chiral variants of this compound.

Biocatalysis offers a complementary "new-to-nature" approach. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to form azetidines. researchgate.net This biocatalytic rsc.orgresearchgate.net-Stevens rearrangement can achieve exceptional stereocontrol (99:1 er), overriding competing chemical pathways. researchgate.net Applying such enzymatic methods could provide highly efficient and selective access to chiral azetidine building blocks. researchgate.netacs.org

Integration of this compound into Complex Molecular Architectures and Scaffolds for Fundamental Chemical Research

The this compound scaffold is a valuable building block for constructing more complex molecules. researchgate.netresearchgate.net The strained azetidine ring can act as a rigid structural motif, influencing the conformation of larger molecules. Recently, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element to facilitate the efficient synthesis of small macrocyclic peptides. nih.gov The introduction of an azetidine ring into a cyclohexapeptide was also shown to improve its stability against proteases. nih.gov

Furthermore, the bromine atom on the benzyl (B1604629) ring serves as a versatile functional handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the late-stage functionalization and diversification of molecules containing the this compound core, enabling the creation of libraries of compounds for screening in medicinal or materials chemistry. nih.gov The azetidine ring itself can be opened under appropriate conditions, providing access to functionalized γ-substituted amine chains. rsc.orgrsc.org

Exploration of Advanced Material Science Applications Deriving from Azetidine Frameworks

Beyond biological applications, azetidine frameworks are being explored for their potential in advanced materials science. The inherent ring strain and the presence of a nitrogen heteroatom can impart unique electronic and physical properties to materials. researchgate.netacs.org

Energetic Materials: Densely functionalized azetidines have been synthesized and characterized as novel energetic materials. acs.orgbohrium.com The specific regio- and stereochemistry of the azetidine derivatives significantly impacts their physical properties, making them potential candidates for solid melt-castable explosives or liquid propellant plasticizers. acs.org

Fluorophores: The incorporation of azetidine-containing heterospirocycles into common fluorophore scaffolds has been shown to enhance their performance. This strategy can red-shift spectral properties and improve the photophysical and physiochemical characteristics of dyes, which is beneficial for fluorescence imaging and materials science applications. researchgate.net

Future research could involve synthesizing derivatives of this compound with nitro groups or incorporating the scaffold into conjugated systems to investigate their potential as energetic materials or novel fluorophores.

Investigation of Photochemical and Electrochemical Transformations of Azetidine Derivatives

Photochemical and electrochemical methods offer mild and sustainable alternatives to traditional synthetic transformations. In azetidine chemistry, photochemistry has been particularly impactful.

The aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods to synthesize functionalized azetidines. nih.govresearchgate.net Recent advancements have enabled this reaction using visible light and a photocatalyst, overcoming previous limitations associated with UV light and competing side reactions. rsc.orgnih.govresearchgate.net This approach has been used to create highly functionalized bicyclic azetidines in high yields and has proven to be scalable. acs.orgnih.gov

Other photochemical strategies include radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes are subjected to visible-light-driven transformations to access densely functionalized azetidines. chemrxiv.org These light-mediated reactions could be applied to this compound to introduce new functional groups or to construct more complex polycyclic systems under mild conditions. researchgate.net Electrochemical methods, while less explored for azetidines specifically, represent a promising frontier for novel C-H functionalization and ring-forming reactions.

| Research Area | Key Concept | Potential Application for this compound |

|---|---|---|

| Organo- & Biocatalysis | Enantioselective synthesis of chiral azetidines. rsc.orgresearchgate.net | Production of optically pure stereoisomers for specialized applications. |

| Complex Architectures | Use as a rigid scaffold and building block. researchgate.netnih.gov | Integration into peptidomimetics, macrocycles, and molecular probes. |

| Material Science | Unique properties from ring strain and heteroatom. acs.orgresearchgate.net | Development of novel energetic materials or high-performance fluorophores. |

| Photochemistry | Visible-light mediated reactions like the aza Paternò-Büchi reaction. rsc.orgnih.gov | Mild and efficient functionalization and construction of complex scaffolds. |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-2-methylbenzyl)azetidine, and how are key intermediates characterized?

The synthesis of azetidine derivatives often employs transition-metal catalysis or Mitsunobu reactions. For example, NiBr2 with L2 as a ligand and Zn as a reductant in toluene has been optimized for analogous azetidine systems (e.g., 63% yield for 3-phenyl-1-(2-vinylphenyl)azetidine) . Alternatively, Mitsunobu reactions using PPh3/DIAD enable intramolecular cyclization to form azetidine cores with 75% yield, as demonstrated in the synthesis of benzyl-protected azetidine esters . Key intermediates are characterized via 1D/2D NMR (e.g., NOE correlations to confirm stereochemistry) and GC-MS for purity validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

1H/13C NMR and IR spectroscopy are essential. For instance, β-lactam carbonyl stretches in azetidines appear at ~1,743–1,759 cm⁻¹ in IR . NOESY correlations resolve spatial proximity of substituents (e.g., between C-3/C-4 protons in spiro-azetidines) . HMBC cross-peaks between carbonyl carbons and benzyl methylene protons (δ 5.10 ppm) confirm connectivity in 3,3-disubstituted azetidines .

Q. How does the bromine substituent influence reactivity in cross-coupling or functionalization reactions?

The 3-bromo group enables Suzuki-Miyaura couplings, as seen in analogous systems where bromoarenes react with boronic acids under Pd catalysis . However, steric hindrance from the 2-methyl group may require tailored ligands (e.g., bulky phosphines) to prevent side reactions .

Advanced Research Questions

Q. What mechanistic insights explain enantioselectivity in azetidine desymmetrization reactions?

Chiral phosphoric acid catalysts activate azetidine rings via hydrogen bonding. Computational studies show that activation modes involving thione tautomers (mode A) or carbonyl groups (mode B) differ in free energy, with mode A (thione tautomer + azetidine nitrogen) being favored (ΔΔG‡ ~2–3 kcal/mol) . Steric effects from adamantyl substituents further enhance enantioselectivity (>99.5% ee) .

Q. How can solvent-controlled rearrangements optimize azetidine synthesis from aziridine precursors?

In aziridine-to-azetidine rearrangements, polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring ring expansion. For example, 2-bromomethyl-2-methylaziridines selectively form 3-methoxyazetidines in methanol via SN2 mechanisms, while non-polar solvents yield aziridine derivatives .

Q. What strategies address contradictions in stereochemical outcomes between computational predictions and experimental data?

Discrepancies may arise from solvent effects or neglected non-covalent interactions in DFT models. For example, explicit solvent molecules in MD simulations can reveal hydrogen bonding networks that alter transition-state geometries. Experimental validation via variable-temperature NMR or X-ray crystallography is critical .

Q. How does the azetidine scaffold enhance blood-brain barrier (BBB) permeability in neuroactive compounds?